molecular formula C21H14ClFN6O2 B2787554 5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1215680-29-7

5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2787554
CAS No.: 1215680-29-7
M. Wt: 436.83
InChI Key: JMOUSKGJQMXJDW-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidinone class, a scaffold recognized for its pharmacological relevance in kinase inhibition and anticancer activity . The core structure is modified with a 1,2,4-oxadiazole moiety at the 5-position and a p-tolyl group at the 1-position. The p-tolyl group contributes to lipophilicity, influencing membrane permeability .

Properties

IUPAC Name

5-[[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClFN6O2/c1-12-2-5-14(6-3-12)29-20-15(9-25-29)21(30)28(11-24-20)10-18-26-19(27-31-18)13-4-7-16(22)17(23)8-13/h2-9,11H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOUSKGJQMXJDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClFN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table compares the target compound with structurally similar pyrazolo[3,4-d]pyrimidinones:

Compound Name / Example ID Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features References
Target Compound 5-((3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl) ~495.9 (calc.) N/A Oxadiazole enhances metabolic stability; p-tolyl increases lipophilicity
Example 2 () 3-(2,4-dimethylthiazol-5-yl), 4-amino, 1-(4-fluorophenyl) 531.3 252–255 Thiazole improves solubility; fluorine enhances bioavailability
Example 33 () 3-methyl, 4-amino, 1-(3-fluorophenyl) ~440.4 (calc.) N/A Methyl group reduces steric hindrance; fluorine aids target binding
Example 85 () 3-(3-fluoro-4-isopropoxyphenyl), 4-morpholino 586.3 193–196 Morpholino boosts solubility; isopropoxy enhances pharmacokinetics
Example 41 () 3-(methylthio), 4-amino ~420.5 (calc.) 102–105 Thioether increases lipophilicity; low MP suggests crystalline flexibility

Physicochemical and Pharmacological Insights

  • Solubility: Compounds with polar groups like morpholino (Example 85) or thiazole (Example 2) exhibit higher aqueous solubility than the target compound, which relies on the p-tolyl group for lipophilic balance .
  • Binding Affinity : Fluorine atoms in Examples 2 and 33 enhance binding to hydrophobic enzyme pockets via halogen bonding, a feature shared with the target compound’s 4-chloro-3-fluorophenyl group .

Q & A

Q. What synthetic methodologies are optimal for constructing the pyrazolo[3,4-d]pyrimidin-4(5H)-one core in this compound?

  • Methodological Answer: The pyrazolo[3,4-d]pyrimidin-4(5H)-one scaffold can be synthesized via cyclocondensation reactions. For example, a substituted pyrazole-4-carbaldehyde intermediate is condensed with a urea derivative under acidic conditions (e.g., POCl₃) to form the fused pyrimidinone ring. Key steps include optimizing reaction time (12–24 hours) and temperature (80–120°C) to prevent side-product formation. Characterization via IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and ¹H NMR (pyrimidinone proton at δ 8.2–8.5 ppm) confirms the core structure .

Q. How can researchers validate the purity and structural integrity of intermediates during synthesis?

  • Methodological Answer: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) monitors reaction progress, while high-performance liquid chromatography (HPLC) (C18 column, acetonitrile/water gradient) quantifies purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) identifies functional groups, such as the oxadiazole methylene bridge (δ 4.5–5.0 ppm in ¹H NMR) and pyrazolo-pyrimidinone carbonyl (δ 160–165 ppm in ¹³C NMR) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer: Initial screening involves in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits. IC₅₀ values are determined via dose-response curves (0.1–100 µM). Antimicrobial activity can be tested using broth microdilution (MIC against S. aureus or E. coli), with resazurin as a viability indicator .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties relevant to target binding?

  • Methodological Answer: DFT calculations (B3LYP/6-311G** basis set) model frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Electrostatic potential maps identify nucleophilic/electrophilic regions, correlating with kinase ATP-binding pockets. Mulliken charges on the oxadiazole nitrogen (e.g., −0.45 e) highlight potential hydrogen-bonding interactions. Validation against X-ray crystallography or docking studies (AutoDock Vina) refines predictions .

Q. What strategies resolve contradictory bioactivity data across cell lines or assay conditions?

  • Methodological Answer: Discrepancies in IC₅₀ values (e.g., 2 µM vs. 20 µM) may arise from cell permeability or off-target effects. Use orthogonal assays:
  • Compare 2D vs. 3D cell culture models (e.g., spheroids) for cytotoxicity.
  • Perform thermal shift assays (TSA) to confirm target engagement.
  • Validate selectivity via kinome-wide profiling (e.g., KINOMEscan®). Adjust buffer conditions (e.g., ATP concentration) to mimic physiological environments .

Q. How can structure-activity relationship (SAR) studies optimize the oxadiazole substituent?

  • Methodological Answer: Systematically replace the 4-chloro-3-fluorophenyl group with bioisosteres (e.g., 4-CF₃, 3,4-diCl) and assess potency. Synthesize analogs via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl groups. Measure logP (HPLC) and aqueous solubility (shake-flask method) to correlate hydrophobicity with membrane permeability. SAR trends may reveal that electron-withdrawing groups enhance kinase inhibition .

Q. What analytical techniques identify degradation products under stress conditions?

  • Methodological Answer: Forced degradation studies (acid/base hydrolysis, oxidation, photolysis) followed by LC-MS/MS (Q-TOF) with ESI+ ionization identify major degradants. For example, oxidative cleavage of the oxadiazole ring generates a carboxylic acid derivative (m/z +16). Accelerated stability testing (40°C/75% RH for 6 months) quantifies degradation kinetics using Arrhenius modeling .

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